
Calcium 5-((S)-1,2-dihydroxyethyl)-3-hydroxy-4-oxo-4,5-dihydrofuran-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium 5-((S)-1,2-dihydroxyethyl)-3-hydroxy-4-oxo-4,5-dihydrofuran-2-olate is a complex organic compound that features a calcium ion coordinated with a furanone derivative. This compound is notable for its unique structure, which includes multiple hydroxyl groups and a furanone ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 5-((S)-1,2-dihydroxyethyl)-3-hydroxy-4-oxo-4,5-dihydrofuran-2-olate typically involves the reaction of a furanone derivative with a calcium salt under controlled conditions. One common method includes the use of calcium chloride and the furanone derivative in an aqueous solution, followed by careful pH adjustment and temperature control to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include the use of continuous flow reactors and automated pH and temperature control systems to ensure consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Calcium 5-((S)-1,2-dihydroxyethyl)-3-hydroxy-4-oxo-4,5-dihydrofuran-2-olate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The furanone ring can be reduced under specific conditions to form dihydrofuran derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification or etherification reactions.
Major Products
Scientific Research Applications
Calcium 5-((S)-1,2-dihydroxyethyl)-3-hydroxy-4-oxo-4,5-dihydrofuran-2-olate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studied for its potential role in cellular signaling and as a calcium ionophore.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialized polymers and as an additive in certain manufacturing processes
Mechanism of Action
The mechanism of action of Calcium 5-((S)-1,2-dihydroxyethyl)-3-hydroxy-4-oxo-4,5-dihydrofuran-2-olate involves its ability to chelate calcium ions, thereby influencing various biochemical pathways. The compound can modulate calcium-dependent enzymes and signaling pathways, affecting cellular processes such as muscle contraction, neurotransmitter release, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Calcium gluconate
- Calcium lactate
- Calcium carbonate
Uniqueness
Compared to these similar compounds, Calcium 5-((S)-1,2-dihydroxyethyl)-3-hydroxy-4-oxo-4,5-dihydrofuran-2-olate is unique due to its specific structure, which allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities. Its multiple hydroxyl groups and furanone ring provide additional sites for chemical modification, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C12H14CaO12 |
|---|---|
Molecular Weight |
390.31 g/mol |
IUPAC Name |
calcium;2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate |
InChI |
InChI=1S/2C6H8O6.Ca/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5?;/m00./s1 |
InChI Key |
BLORRZQTHNGFTI-DDZDWLNUSA-L |
Isomeric SMILES |
C([C@@H](C1C(=C(C(=O)O1)[O-])O)O)O.C([C@@H](C1C(=C(C(=O)O1)[O-])O)O)O.[Ca+2] |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















